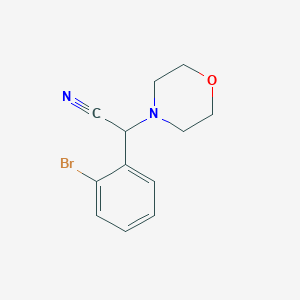![molecular formula C10H12ClN3O2 B1518702 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride CAS No. 1078566-95-6](/img/structure/B1518702.png)
2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride
Overview
Description
“2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride” is a chemical compound with the molecular formula C10H11N3O2. It’s also known by other names such as “dl-7-azatryptophan monohydrate” and "DL-7-Azatryptophan hydrate" .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11N3O2.ClH/c11-8(10(14)15)6-13-5-3-7-2-1-4-12-9(7)13;/h1-5,8H,6,11H2,(H,14,15);1H . This indicates the presence of a chlorine atom, which suggests that this compound is a hydrochloride salt . Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.23 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass and monoisotopic mass are both 223.09569129 g/mol . The topological polar surface area is 93 Ų .Scientific Research Applications
Phenolic Acids: Therapeutic Roles
Phenolic acids, such as Chlorogenic Acid (CGA), have garnered attention for their various biological and pharmacological effects. CGA, a dietary polyphenol found in green coffee extracts and tea, has demonstrated antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and CNS stimulator roles. The review suggests CGA's potential in modulating lipid and glucose metabolism, offering a natural alternative for synthetic antibiotics and reducing medicinal costs (M. Naveed et al., 2018).
Pyrrolidone-Based Surfactants: Industrial and Academic Interest
Pyrrolidone-based surfactants have been reviewed for their surface-active properties, which become significant as the alkyl group of N-alkylated pyrrolidones is increased. These surfactants exhibit synergy with anionic surfactants and can form stable ion pairs, enhancing surfactancy. The versatile substituent pyrrolidone improves water solubility, compatibility, and solvency of surfactant structures while typically reducing toxicity (Robert B. Login, 1995).
p-Coumaric Acid: Bioactivities and Applications
p-Coumaric acid and its conjugates, found in plants in free or conjugated forms, have been linked to antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, anti-arthritis activities, and effects against diabetes, obesity, hyperlipidemia, and gout. Conjugation of p-coumaric acid is noted to enhance its biological activities, suggesting its potential for various therapeutic applications (K. Pei et al., 2016).
Quinoline Derivatives: Anticorrosive Materials
Quinoline and its derivatives have shown efficacy as anticorrosive materials due to their high electron density and the ability to form stable chelating complexes with metallic surfaces. These compounds, containing polar substituents like hydroxyl, methoxy, amino, and nitro groups, are effective in protecting metals against corrosion in various environments (C. Verma et al., 2020).
Mechanism of Action
While the specific mechanism of action for this compound isn’t available, compounds with similar structures have been found to inhibit certain targets. For example, some 1H-pyrrolo[2,3-b]pyridine derivatives have been found to inhibit FGFR1, 2, and 3 . Another study indicated that a similar compound could target CDK8 to indirectly inhibit β-catenin activity .
Safety and Hazards
Future Directions
There is ongoing research into the use of pyrrolo[2,3-b]pyridine derivatives in various applications. For instance, there is interest in developing PI3K/mTOR dual inhibitors for cancer treatment . Given the structural similarity, “2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride” could potentially be explored in similar contexts.
properties
IUPAC Name |
2-amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-8(10(14)15)6-13-5-3-7-2-1-4-12-9(7)13;/h1-5,8H,6,11H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPXVDUJDVDTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1078566-95-6 | |
| Record name | 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate](/img/structure/B1518619.png)
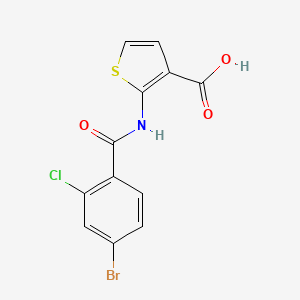
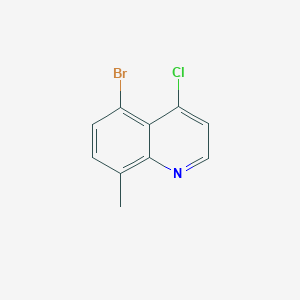

![N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride](/img/structure/B1518627.png)



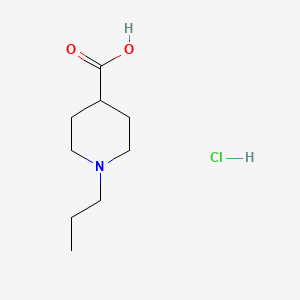
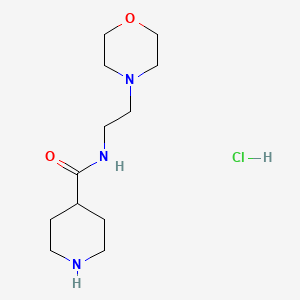
![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B1518638.png)
